molecular formula C12H17NO3 B8351089 N,N-dimethyl-L-tyrosine methyl ester CAS No. 57746-16-4

N,N-dimethyl-L-tyrosine methyl ester

Cat. No.: B8351089
CAS No.: 57746-16-4
M. Wt: 223.27 g/mol
InChI Key: WALPJJOZHZXISJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-L-tyrosine methyl ester (CAS 57746-16-4) is a chemically modified tyrosine derivative in which the amino group is dimethylated and the carboxylic acid is esterified to a methyl ester . This compound is primarily used in peptide synthesis and pharmaceutical research, where such modifications are employed to enhance the stability, solubility, and bioavailability of peptide-based compounds . In medicinal chemistry, this and related dimethyl-tyrosine derivatives are invaluable building blocks. They have found widespread use in the development of synthetic opioid ligands, often leading to compounds with superior potency and selectivity for opioid receptor types such as the mu opioid receptor (MOR) and delta opioid receptor (DOR) . A common synthesis pathway involves the reductive alkylation of L-tyrosine methyl ester, using formaldehyde as the methylating agent and sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in acetonitrile at room temperature. This method proceeds via an imine intermediate and is favored for its mild conditions and high selectivity, which help minimize racemization . The molecular formula of the compound is C12H17NO3, and it has a molecular weight of 223.27 g/mol . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

57746-16-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2)11(12(15)16-3)8-9-4-6-10(14)7-5-9/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1

InChI Key

WALPJJOZHZXISJ-NSHDSACASA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Protecting Groups :

  • Boc and Fmoc groups are temporary protections used in peptide synthesis. Boc is acid-labile, while Fmoc is base-labile .
  • Acetyl and Benzoyl groups are permanent modifications that alter solubility and bioactivity. For example, N-acetyl-L-tyrosine methyl ester is a substrate for chymotrypsin-like proteases , while benzoyl derivatives exhibit antileishmanial activity (e.g., piperoyl-L-tyrosine methyl ester in Table 1 of ).

Ester Groups :

  • Methyl esters (e.g., Boc-L-tyrosine methyl ester) are more resistant to hydrolysis than ethyl esters (e.g., N-benzoyl-L-tyrosine ethyl ester), influencing their stability in biological systems .

Preparation Methods

Mechanism and Reaction Conditions

The reductive alkylation method is a two-step process involving the sequential introduction of methyl groups to the primary amino group of L-tyrosine methyl ester. Formaldehyde serves as the methylating agent, while sodium cyanoborohydride (NaBH3CN) acts as a selective reducing agent in acetonitrile at room temperature. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the tertiary amine.

Key advantages of this method include:

  • Mild conditions : Room temperature reactions minimize racemization risks.

  • High selectivity : NaBH3CN preferentially reduces imine bonds without attacking ester functionalities.

Experimental Protocol

  • Esterification : L-Tyrosine is treated with methanol in the presence of thionyl chloride (SOCl2) to yield L-tyrosine methyl ester hydrochloride. This step achieves near-quantitative yields (97.2%) under reflux conditions.

  • Deprotection and alkylation : The hydrochloride salt is neutralized, and the free amine is subjected to aqueous formaldehyde (2 equivalents) and NaBH3CN (1.2 equivalents) in acetonitrile. The reaction typically completes within 12 hours, yielding N,N-dimethyl-L-tyrosine methyl ester with minimal byproducts.

Table 1: Reductive Alkylation Performance Metrics

ParameterValueSource
Yield85–92%
Purity (HPLC)>99%
Reaction Time12 h
TemperatureRoom temperature

Stepwise Methylation Using Methyl Halides

Sequential Alkylation Strategy

This approach employs methyl iodide (CH3I) as the methylating agent in a two-step process:

  • First methylation : L-Tyrosine methyl ester reacts with CH3I in the presence of a base (e.g., K2CO3) to form the mono-methylated intermediate.

  • Second methylation : Excess CH3I and stronger bases (e.g., NaH) drive the reaction to completion, yielding the dimethylated product.

Challenges and Optimizations

  • Base selection : Bicarbonate bases favor mono-methylation, while hydrides (NaH) facilitate exhaustive methylation.

  • Solvent effects : Dimethylformamide (DMF) enhances solubility but may increase racemization risks at elevated temperatures.

Table 2: Stepwise Methylation Efficiency

ParameterMono-MethylationDi-Methylation
Yield70–75%60–65%
Reaction Time6 h12 h
Temperature0–5°C25°C

Catalytic Hydrogenation Approaches

Rhodium-Catalyzed Asymmetric Synthesis

A slurry of [Rh(1,5-COD)(R,R-DIPAMP)]BF4 catalyzes the hydrogenation of α,β-unsaturated esters derived from L-tyrosine. While primarily used for N-acetylated precursors, this method can be adapted for dimethylation by modifying protecting groups.

Performance Metrics

  • Pressure : 60 psig H2

  • Yield : 89–95%

  • Stereoselectivity : >99% enantiomeric excess (ee)

Novel Methodologies from Recent Patents

Trifluoroacetyl-Mediated Protection

A 2021 patent outlines a four-step synthesis:

  • Esterification : L-Tyrosine → methyl ester (97.2% yield).

  • Amidation : Trifluoroacetic anhydride protects the amino group.

  • Etherification/O-alkylation : Triphenylphosphine and azodicarboxylate mediate hydroxyl group functionalization.

  • Deprotection and dimethylation : Hydrolysis under basic conditions followed by reductive alkylation.

This method achieves an overall yield of 81.4% with HPLC purity >99%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldPurityCostScalability
Reductive Alkylation85–92%>99%ModerateHigh
Stepwise Methylation60–65%95–98%LowModerate
Catalytic Hydrogenation89–95%>99%HighLow
Patent Methodology81.4%>99%HighHigh

Optimization Strategies and Challenges

Racemization Mitigation

  • Low-temperature esterification : Thionyl chloride in methanol at −10°C preserves chirality.

  • Inert atmospheres : N2 purging during hydrogenation prevents oxidative degradation.

Byproduct Management

  • Florisil® filtration : Removes residual catalysts in rhodium-mediated reactions.

  • Acid-base workup : Adjusting pH to 5–6 precipitates pure product while eliminating salts .

Q & A

Q. What are the optimal synthetic routes for producing N,N-dimethyl-L-tyrosine methyl ester?

  • Methodological Answer : The synthesis typically involves three stages:

Esterification : Convert L-tyrosine to its methyl ester using thionyl chloride (SOCl₂) and methanol. This avoids racemization and yields L-tyrosine methyl ester hydrochloride, which is neutralized with NaOH to liberate the free ester .

Acetylation : React the ester with acetic anhydride in aqueous acetic acid to produce N-acetyl-L-tyrosine methyl ester, which precipitates rapidly in high purity .

O-Methylation : Use dimethyl sulfate in aqueous alkali to methylate the phenolic hydroxyl group, yielding this compound .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Analytical methods include:
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify methyl ester content and detect impurities .
  • Titration and NMR Spectroscopy : Assess esterification efficiency and structural integrity .
  • Response Surface Methodology (RSM) : Optimize transesterification reactions for maximum yield .

Q. What are the critical steps in esterifying L-tyrosine to its methyl ester?

  • Methodological Answer : Use thionyl chloride and methanol to convert L-tyrosine to its methyl ester hydrochloride. Neutralize with stoichiometric NaOH to liberate the ester. Rapid washing with cold water prevents byproducts like diketopiperazine .

Advanced Research Questions

Q. How can racemization be minimized during acetylation of L-tyrosine derivatives?

  • Methodological Answer : Employ the Schotten-Baumann reaction : Treat L-tyrosine with excess aqueous NaOH and acetic anhydride. The excess alkali ensures rapid acetylation of the amino group while suppressing racemization of the chiral center .

Q. What experimental design strategies optimize reaction parameters for methylation?

  • Methodological Answer : Use Taguchi orthogonal arrays to systematically test variables (e.g., catalyst concentration, temperature). For example:
  • Catalyst concentration (0.5–1.5 wt%) has the highest impact on yield .
  • Signal-to-noise (S/N) ratios identify optimal conditions (e.g., 60°C, 1.5 wt% KOH) .
    This reduces trial runs by >80% compared to traditional methods .

Q. How do researchers resolve contradictions in methylation methods (e.g., dimethyl sulfate vs. diazomethane)?

  • Methodological Answer : Perform controlled comparative studies:
  • Dimethyl sulfate in alkali yields higher purity (≥98%) but requires careful pH control .
  • Diazomethane avoids aqueous conditions but poses safety risks and lower scalability .
    Prioritize dimethyl sulfate for industrial-scale synthesis due to cost-effectiveness and reproducibility .

Q. What challenges arise during purification, and how are they mitigated?

  • Methodological Answer : Key issues include:
  • Diketopiperazine formation : Avoid prolonged exposure of the methyl ester to NaOH by rapid washing with cold water .
  • Di-acetyl contamination : Use acetic anhydride in aqueous acetic acid to selectively acetylate the amino group without over-acetylation .

Q. How does reaction solvent choice impact acetylation efficiency?

  • Methodological Answer : Aqueous acetic acid accelerates precipitation of N-acetyl-L-tyrosine methyl ester, simplifying isolation. In contrast, non-polar solvents require additional purification steps and risk side reactions .

Data Contradiction and Stability Analysis

Q. Why do different studies report varying yields for O-methylation?

  • Methodological Answer : Discrepancies arise from:
  • Reagent purity : Impurities in dimethyl sulfate reduce methylation efficiency .
  • Reaction time : Under- or over-methylation alters product profiles. Kinetic studies (e.g., HPLC monitoring) optimize timing .

Q. How should stability studies be designed for this compound?

  • Methodological Answer :
    Conduct accelerated degradation studies under varying conditions:
  • Temperature : Store at ≤4°C to prevent thermal decomposition .
  • pH : Avoid alkaline conditions to suppress ester hydrolysis .
  • Light exposure : Use amber vials to prevent photodegradation .

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